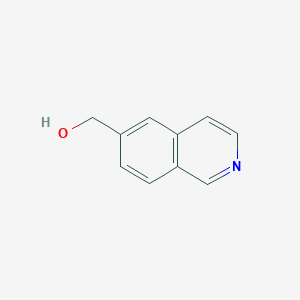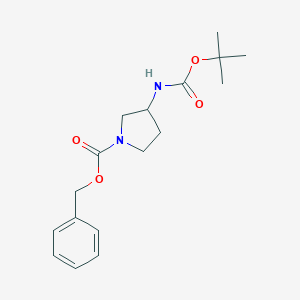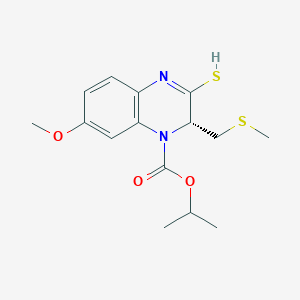
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid, also known as AMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. AMPP is a derivative of the naturally occurring amino acid, glutamate, and has been found to have various biochemical and physiological effects.
作用機序
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid acts as a competitive antagonist at the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. It binds to the receptor site and prevents glutamate from binding, thereby inhibiting the excitatory neurotransmission mediated by the receptor.
生化学的および生理学的効果
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid has been found to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate and other excitatory neurotransmitters, leading to a decrease in excitotoxicity. 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid has also been found to have neuroprotective effects and may have potential therapeutic applications in neurological disorders.
実験室実験の利点と制限
The use of 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid in lab experiments has several advantages. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. Additionally, its specificity for the NMDA receptor makes it a useful tool for studying the role of glutamate in neurological disorders. However, the use of 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid in lab experiments also has limitations. Its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as pH and temperature.
将来の方向性
There are several future directions for research on 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid. One area of interest is the development of more potent and selective analogs of 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid that can be used as therapeutic agents for neurological disorders. Another area of research is the study of the role of glutamate in other physiological processes, such as pain and addiction. Overall, the potential applications of 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid in scientific research make it an important compound for further study.
合成法
The synthesis of 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid involves the reaction of L-glutamic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with acetic anhydride to yield 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid.
科学的研究の応用
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid has been found to have various applications in scientific research. It has been used as a tool to study glutamate receptors and their role in neurological disorders such as epilepsy and Alzheimer's disease. 2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid has also been used to study the role of glutamate in synaptic transmission and plasticity.
特性
CAS番号 |
168154-85-6 |
|---|---|
製品名 |
2-Amino-4-(4-methoxyphenyl)-4-oxobutanoic acid |
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-amino-4-(4-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-8-4-2-7(3-5-8)10(13)6-9(12)11(14)15/h2-5,9H,6,12H2,1H3,(H,14,15) |
InChIキー |
TZKBKUJPNKOKHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(=O)O)N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(=O)O)N |
同義語 |
DL-2-AMINO-4-(4-METHOXYPHENYL)-4-OXOBUTANOIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



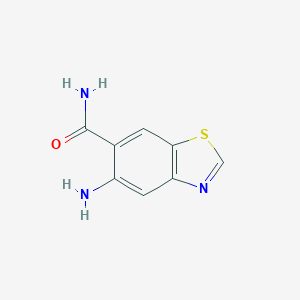
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
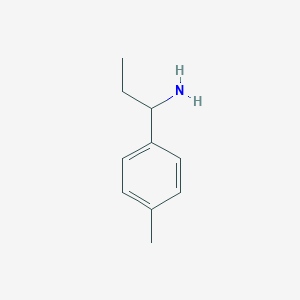
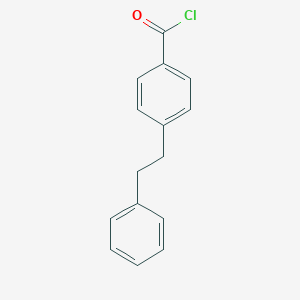

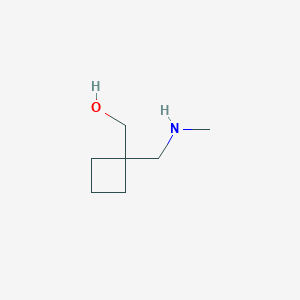
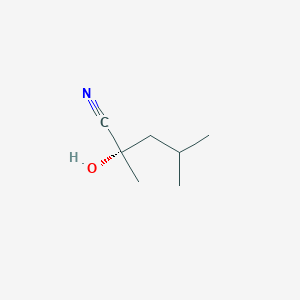
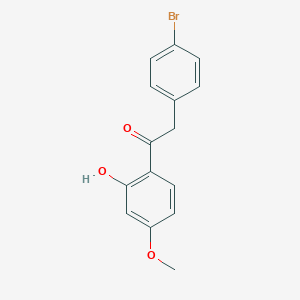
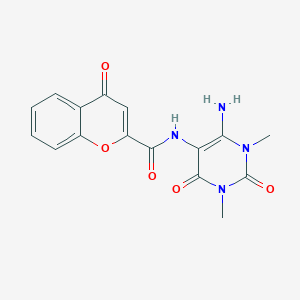
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)
